N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide
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Overview
Description
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide is an organic compound with a complex structure that includes a phenyl ring, an acetamide group, and a methoxybutynyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide typically involves the following steps:
Formation of 4-Methoxybut-2-yn-1-ol: This intermediate can be synthesized by reacting 4-methoxybut-2-ynal with a suitable reducing agent.
Etherification: The 4-methoxybut-2-yn-1-ol is then reacted with 2-hydroxyphenylacetamide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxybut-2-ynyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The methoxybut-2-ynyl group can act as a reactive site for binding to enzymes or proteins, potentially inhibiting their activity . The phenyl ring and acetamide group can also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybut-2-yn-1-ol: A precursor in the synthesis of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide.
4-Methoxybut-2-ynal: Another related compound with similar structural features.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Shares the methoxybut-2-ynyl group but differs in its overall structure and functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
111339-35-6 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-[2-(4-methoxybut-2-ynoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H15NO3/c1-11(15)14-12-7-3-4-8-13(12)17-10-6-5-9-16-2/h3-4,7-8H,9-10H2,1-2H3,(H,14,15) |
InChI Key |
ZLDKXCHZSMJXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC#CCOC |
Origin of Product |
United States |
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